APA Amoxicillin Amide is a derivative of amoxicillin, a widely used antibiotic in the penicillin class. This compound is characterized by its structure and properties that allow it to interfere with bacterial cell wall synthesis, making it effective against a broad spectrum of bacterial infections. The compound has garnered attention for its potential applications in both pharmaceutical development and research.
APA Amoxicillin Amide is classified as an antibiotic and falls under the category of beta-lactam antibiotics. It is synthesized from 6-aminopenicillanic acid, which serves as a key intermediate in the production of various penicillin derivatives, including amoxicillin. The compound's molecular formula is , with a molecular weight of approximately 563.65 g/mol .
The synthesis of APA Amoxicillin Amide primarily involves enzymatic methods utilizing Penicillin G Acylase (PGA). This enzyme catalyzes the acylation of 6-aminopenicillanic acid with hydroxyphenylglycine derivatives. The general reaction can be summarized as follows:
The enzymatic synthesis route presents several advantages over traditional chemical methods, including reduced environmental impact and higher selectivity for the desired product.
The molecular structure of APA Amoxicillin Amide can be represented using various chemical notation systems:
CC1(C)S[C@@H]2[C@H](NC(=O)[C@@H]3N4[C@H](SC3(C)C)[C@H](NC(=O)[C@H](N)c5ccc(O)cc5)C4=O)C(=O)N2[C@H]1C(=O)O
InChI=1S/C24H29N5O7S2/c1-23(2)14(17(32)27-13-19(34)29-15(22(35)36)24(3,4)38-21(13)29)28-18(33)12(20(28)37-23)26-16(31)11(25)9-5-7-10(30)8-6-9/h5-8,11-15,20-21,30H,25H2,1-4H3,(H,26,31)(H,27,32)(H,35,36)/t11-,12-,13-,14+,15+,20-,21-/m1/s1
.The structure features a beta-lactam ring typical of penicillin derivatives, which is crucial for its antibacterial activity.
APA Amoxicillin Amide undergoes several chemical reactions relevant to its function as an antibiotic:
These reactions are influenced by factors such as pH, temperature, and substrate concentration.
The mechanism of action of APA Amoxicillin Amide involves inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls. This inhibition leads to:
Data indicate that APA Amoxicillin Amide retains efficacy against a range of Gram-positive and some Gram-negative bacteria.
APA Amoxicillin Amide has several applications in scientific research and pharmaceutical development:
CAS No.:
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 74240-46-3
CAS No.: 55064-20-5